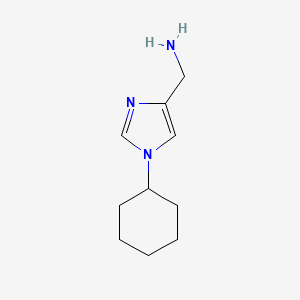
1-(Furan-2-yl)-2-methylpentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)-2-methylpentane-1,3-dione is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes a furan ring attached to a pentane chain with two ketone groups. The presence of the furan ring imparts significant reactivity and potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(Furan-2-yl)-2-methylpentane-1,3-dione typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the Feist-Benary reaction, which involves the condensation of an α-halo carbonyl compound with a 1,3-dicarbonyl compound in the presence of amines
Industrial production methods often utilize biomass-derived furan platform chemicals, such as furfural and 5-hydroxymethylfurfural, as starting materials . These compounds can be converted into the desired furan derivatives through a series of chemical transformations, including oxidation, reduction, and substitution reactions.
Chemical Reactions Analysis
1-(Furan-2-yl)-2-methylpentane-1,3-dione undergoes a variety of chemical reactions due to the presence of the furan ring and the ketone groups. Some of the common reactions include:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced. Typical reagents include halogens (e.g., bromine) and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the ketone groups results in the formation of alcohols.
Scientific Research Applications
1-(Furan-2-yl)-2-methylpentane-1,3-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, furan derivatives are known for their antibacterial, antifungal, and antiviral properties . This compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic benefits.
In the field of organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-methylpentane-1,3-dione is largely dependent on its chemical structure and the specific biological target it interacts with. . For example, they may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death.
The molecular targets and pathways involved vary depending on the specific application. In medicinal chemistry, furan derivatives may target enzymes involved in DNA replication, protein synthesis, or cell wall biosynthesis, among others.
Comparison with Similar Compounds
1-(Furan-2-yl)-2-methylpentane-1,3-dione can be compared with other furan derivatives to highlight its uniqueness. Similar compounds include:
2-Furoic acid: A simple furan derivative with a carboxylic acid group, known for its use in the synthesis of pharmaceuticals and agrochemicals.
Furfural: A furan derivative derived from biomass, used as a precursor for the synthesis of various chemicals and materials.
5-Hydroxymethylfurfural: Another biomass-derived furan compound, used in the production of renewable chemicals and fuels.
Compared to these compounds, this compound offers unique reactivity due to the presence of both the furan ring and the ketone groups. This makes it particularly valuable for the synthesis of complex molecules and the development of new chemical processes.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-methylpentane-1,3-dione |
InChI |
InChI=1S/C10H12O3/c1-3-8(11)7(2)10(12)9-5-4-6-13-9/h4-7H,3H2,1-2H3 |
InChI Key |
XQORYIWNGLTIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(=O)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


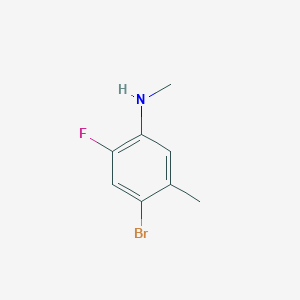
![1,1-Dimethyl-6-phenylspiro[3.3]heptan-2-one](/img/structure/B13482012.png)
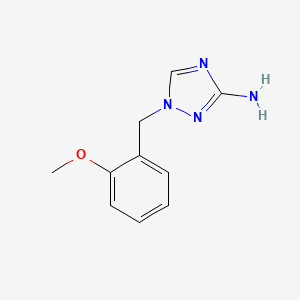
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13482027.png)
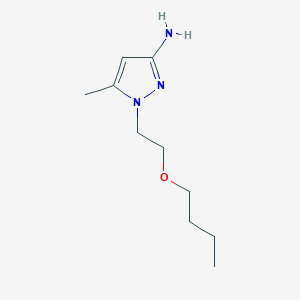
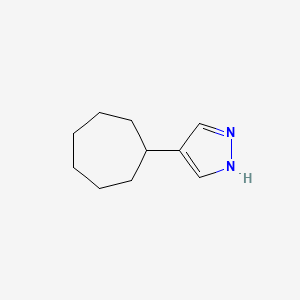




![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
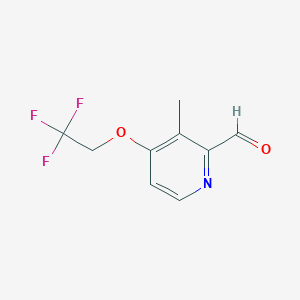
![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
